

"1-(Bromomethyl)-2-fluoro-3-nitrobenzene" molecular weight and formula

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

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An In-depth Technical Guide to **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**

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Abstract

This technical guide provides a comprehensive overview of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**, a key chemical intermediate in advanced organic synthesis. The document details its molecular characteristics, physicochemical properties, safety and handling protocols, and its strategic applications, particularly within pharmaceutical research and drug development. By elucidating the synergistic roles of its distinct functional groups—the reactive bromomethyl moiety, the modulating fluoro group, and the versatile nitro group—this guide serves as an essential resource for researchers and chemists. The content is grounded in authoritative sources to ensure scientific integrity and provides practical insights into the compound's utility as a versatile building block for complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a substituted aromatic compound whose utility in organic synthesis is derived from its unique trifunctionalized structure. The precise arrangement of a bromomethyl, a fluoro, and a nitro group on the benzene ring allows for a wide range of selective chemical transformations.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

Attribute	Value
Molecular Formula	C ₇ H ₅ BrFNO ₂
Molecular Weight	234.02 g/mol
Monoisotopic Mass	232.95384 Da

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be listed under several names. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

Identifier	Value
IUPAC Name	1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Synonyms	2-Fluoro-3-nitrobenzyl bromide
CAS Number	946125-65-1[1]

Physicochemical Properties

The physical and chemical properties of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** dictate its handling, storage, and reaction conditions.

Property	Value	Source
Appearance	Creamy beige, granular crystalline powder	[1]
Boiling Point	311.7±27.0 °C (Predicted)	[1]
Density	1.733±0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory when handling **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).

- Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]
- Signal Word: Danger[1]

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive safety plan should be in place prior to handling this chemical.

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][3]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]
 - Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[2][4]

- Respiratory Protection: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[4]
- Handling: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Storage and Disposal

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

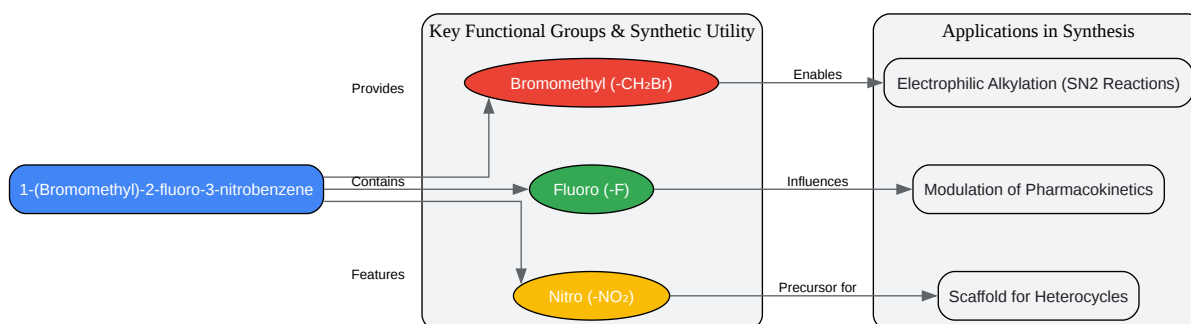
- Storage Conditions: Store locked up in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1]
- Incompatible Materials: Strong oxidizing agents.[2]
- Disposal: Dispose of contents/container to a hazardous waste disposal facility in accordance with local, state, and federal regulations.[2]

Applications in Organic Synthesis and Drug Discovery

The strategic value of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** lies in its capacity to serve as a versatile building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. The interplay of its three functional groups provides a powerful platform for molecular design.

The Role of the Functional Groups

Each functional group offers a distinct chemical handle, allowing for sequential and controlled modifications.



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Caption: Synthetic utility of the key functional groups in **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**.

- **Bromomethyl Group (-CH₂Br):** This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of the 2-fluoro-3-nitrophenyl moiety onto a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, which is a common strategy in the construction of drug candidates.
- **Fluoro Group (-F):** The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[5][6] Fluorine's high electronegativity can alter the acidity (pK_a) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's metabolic stability and pharmacokinetic profile.[5][7][8]
- **Nitro Group (-NO₂):** The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂). This transformation opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Strategic Use in Drug Development

The combination of these features makes **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** a valuable intermediate in the synthesis of novel therapeutic agents. Researchers can utilize this compound to:

- Introduce a Fluorinated Aromatic Ring: Enhance metabolic stability and binding affinity of a lead compound.
- Perform Site-Specific Alkylation: Connect the core structure to other parts of a target molecule via the reactive bromomethyl group.
- Generate an Amino Precursor: Use the nitro group as a masked amine for later-stage diversification and construction of complex scaffolds.

This strategic approach allows for the efficient generation of compound libraries for screening and accelerates the drug discovery process.

Illustrative Synthetic Protocol

The synthesis of compounds using **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** typically involves nucleophilic substitution at the benzylic carbon. The following is a generalized, illustrative protocol for the N-alkylation of a primary amine.

Experimental Workflow: N-Alkylation

Objective: To couple **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** with a generic primary amine (R-NH₂).

Step 1: Reagent Preparation

- Dissolve the primary amine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF).
- Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

Step 2: Reaction Execution

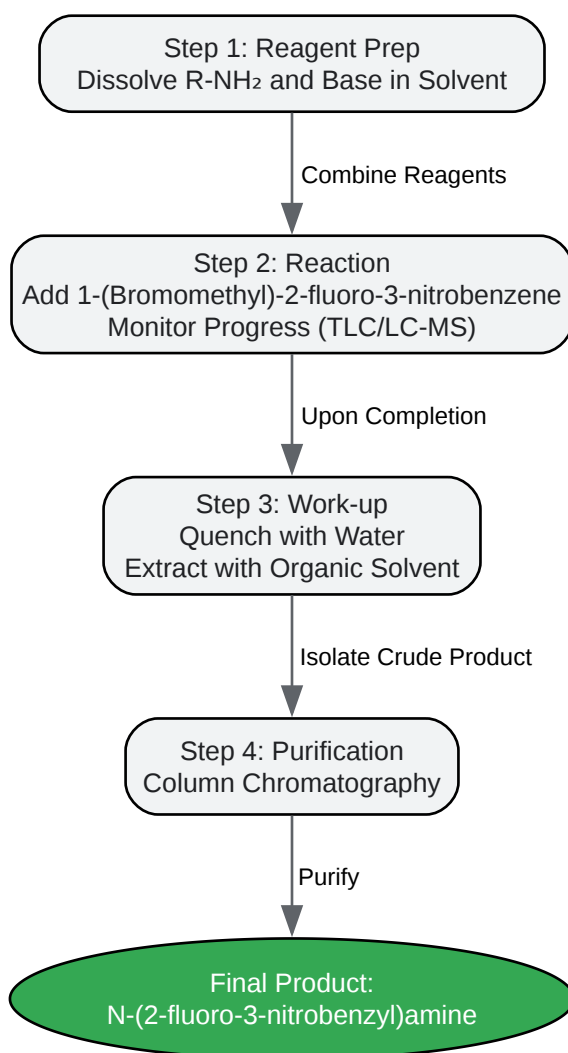
- In a separate flask, dissolve **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** (1.0-1.1 equivalents) in the same solvent.
- Slowly add the solution of the benzyl bromide to the amine/base mixture at room temperature with stirring.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.

Step 3: Work-up and Isolation

- Once the reaction is complete, cool the mixture to room temperature.
- If a solid base like K_2CO_3 was used, filter the mixture.
- Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

Step 4: Purification

- Purify the crude product using column chromatography on silica gel to yield the desired N-(2-fluoro-3-nitrobenzyl) amine.



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Caption: Generalized workflow for the N-alkylation of a primary amine.

Conclusion

1-(Bromomethyl)-2-fluoro-3-nitrobenzene stands out as a highly valuable and versatile chemical intermediate. Its trifunctionalized nature provides chemists and drug development professionals with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in advancing scientific research.

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